molecular formula C13H12ClNO B8433731 2-[[4-(chloromethyl)phenyl]methoxy]pyridine

2-[[4-(chloromethyl)phenyl]methoxy]pyridine

Cat. No.: B8433731
M. Wt: 233.69 g/mol
InChI Key: YZNQOCPIVYRRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(chloromethyl)phenyl]methoxy]pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a chloromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine typically involves the reaction of 2-hydroxy-pyridine with 4-chloromethyl-benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of benzyloxy-pyridine carboxylic acids.

    Reduction: Formation of 2-(4-methyl-benzyloxy)-pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-(chloromethyl)phenyl]methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.

Comparison with Similar Compounds

  • 2-(4-Methyl-benzyloxy)-pyridine
  • 2-(4-Methoxy-benzyloxy)-pyridine
  • 2-(4-Bromomethyl-benzyloxy)-pyridine

Comparison:

    2-(4-Methyl-benzyloxy)-pyridine: Lacks the electrophilic chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(4-Methoxy-benzyloxy)-pyridine:

    2-(4-Bromomethyl-benzyloxy)-pyridine: Similar reactivity to the chloromethyl derivative but with different electronic and steric properties due to the bromine atom.

The uniqueness of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine lies in its chloromethyl group, which provides a versatile handle for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-[[4-(chloromethyl)phenyl]methoxy]pyridine

InChI

InChI=1S/C13H12ClNO/c14-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-15-13/h1-8H,9-10H2

InChI Key

YZNQOCPIVYRRAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-(pyridin-2-yloxymethyl)-phenyl)methanol (540 mg, 2.51 mmol) described in Manufacturing Example 2-1-1, triphenylphosphine (856 mg, 3.27 mmol) and carbon tetrachloride (10.8 g, 10.2 mmol) was stirred under reflux for 2 hours and 10 minutes. The reaction solution was cooled to room temperature, and concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:acetic acid=8:1) to obtain the title compound (300 mg, 51.1%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
856 mg
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Yield
51.1%

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